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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-3-(m-tolyl)urea

Cat. No.: B7806710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the

compound 1-(4-aminophenyl)-3-(m-tolyl)urea. Due to the limited availability of direct

experimental data for this specific molecule in publicly accessible databases, this guide

presents predicted spectroscopic data based on the analysis of structurally similar compounds.

The methodologies and expected spectral features outlined herein serve as a robust reference

for researchers involved in the synthesis, identification, and quality control of this and related

diaryl urea derivatives.

Chemical Structure
IUPAC Name: 1-(4-aminophenyl)-3-(m-tolyl)urea Molecular Formula: C₁₄H₁₅N₃O Molecular

Weight: 241.29 g/mol CAS Number: Not available

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-(4-aminophenyl)-3-(m-tolyl)urea. These

predictions are derived from spectral data of analogous compounds, including N,N'-bis-(4-

aminobenzyl)urea and other substituted diaryl ureas.

Predicted ¹H NMR Data (DMSO-d₆, 300 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 - 9.5 br s 2H -NH-C(O)-NH-

~7.2 - 7.4 m 1H Ar-H (tolyl)

~7.0 - 7.2 m 2H Ar-H (tolyl)

~6.8 - 7.0 d 2H Ar-H (aminophenyl)

~6.5 - 6.7 d 2H Ar-H (aminophenyl)

~4.8 - 5.2 s 2H -NH₂

~2.3 s 3H Ar-CH₃

Predicted ¹³C NMR Data (DMSO-d₆, 75 MHz)
Chemical Shift (δ, ppm) Assignment

~155 C=O (urea)

~148 Ar-C (aminophenyl, C-NH₂)

~140 Ar-C (tolyl, C-CH₃)

~138 Ar-C (tolyl)

~129 Ar-CH (tolyl)

~128 Ar-CH (aminophenyl)

~122 Ar-CH (tolyl)

~119 Ar-CH (tolyl)

~114 Ar-CH (aminophenyl)

~21 Ar-CH₃

Predicted IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretching (amine and

urea)

3100 - 3000 Medium C-H stretching (aromatic)

~1640 Strong C=O stretching (urea, Amide I)

~1600, ~1510 Medium-Strong C=C stretching (aromatic)

~1550 Medium N-H bending (urea, Amide II)

~1310 Medium C-N stretching

~830 Strong
C-H bending (para-substituted

phenyl)

Predicted Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity Assignment

241 High [M]⁺ (Molecular Ion)

134 Medium [H₂N-C₆H₄-N=C=O]⁺

120 Medium [H₂N-C₆H₄-NH₂]⁺

107 High [CH₃-C₆H₄-NH₂]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1-(4-
aminophenyl)-3-(m-tolyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b7806710?utm_src=pdf-body
https://www.benchchem.com/product/b7806710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7806710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.5 s.

Spectral Width: 0 to 200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).

Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H

and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two,

Thermo Scientific Nicolet iS5).

Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) or a direct insertion probe.

Direct Insertion Probe Method:

Load a small amount of the solid sample into a capillary tube.

Insert the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample.

Acquisition Parameters (EI):

Ionization Energy: 70 eV.
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Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

Scan Speed: 1 scan/s.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to

confirm the structure. The fragmentation will likely involve cleavage of the urea linkage and

subsequent rearrangements.

Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic characterization of

1-(4-aminophenyl)-3-(m-tolyl)urea.
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Caption: General workflow for the spectroscopic characterization of a synthesized compound.
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Key Functional Groups

Characteristic Spectroscopic Signatures

1-(4-aminophenyl)-3-(m-tolyl)urea
C₁₄H₁₅N₃O

Urea Linkage
(-NH-CO-NH-)

contains

Aminophenyl Group

contains

m-Tolyl Group

contains

NMR:
- Aromatic & NH protons

- Urea Carbon (~155 ppm)

IR:
- N-H stretch (~3300 cm⁻¹)
- C=O stretch (~1640 cm⁻¹)

MS:
- Molecular Ion Peak (m/z 241)

- Characteristic Fragments

Click to download full resolution via product page

Caption: Relationship between the chemical structure and its expected spectroscopic features.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-(4-Aminophenyl)-3-
(m-tolyl)urea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7806710#1-4-aminophenyl-3-m-tolyl-urea-
spectroscopic-characterization-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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